molecular formula C24H26FN5O2S B2563885 N-(3-fluoro-4-methylphenyl)-2-((6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251683-77-8

N-(3-fluoro-4-methylphenyl)-2-((6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidin-4-yl)thio)acetamide

Cat. No. B2563885
CAS RN: 1251683-77-8
M. Wt: 467.56
InChI Key: VLBKSMSZSMYMHM-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-((6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H26FN5O2S and its molecular weight is 467.56. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluoro-4-methylphenyl)-2-((6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluoro-4-methylphenyl)-2-((6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory and Analgesic Agents

Research has led to the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, which showed significant analgesic and anti-inflammatory activities. These compounds were evaluated as cyclooxygenase-1/2 inhibitors, with some demonstrating high inhibitory activity on COX-2 selectivity, comparable to standard drugs like sodium diclofenac. This suggests potential applications in the development of new anti-inflammatory and pain management therapies (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticonvulsant Activity

A series of 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides were synthesized and evaluated for their anticonvulsant activity, showing protection in animal models of epilepsy. This indicates the potential application of these derivatives in treating neurological disorders such as epilepsy (Obniska et al., 2015).

Antagonists of Vanilloid Receptor-1

Piperazinylpyrimidine analogues were synthesized as antagonists of the vanilloid 1 receptor (VR1 or TRPV1), aiming to develop treatments for chronic pain. Optimization of these compounds led to the discovery of potent TRPV1 antagonists with improved physicochemical and pharmacokinetic properties, highlighting their potential in chronic pain management (Wang et al., 2007).

Antibacterial Activity

Isoxazolinyl oxazolidinones derivatives were synthesized and showed significant in vitro antibacterial activity against resistant Gram-positive and Gram-negative bacteria. These compounds exhibited lower MIC values compared to linezolid against various bacterial strains, suggesting their application in developing new antibacterial agents (Varshney et al., 2009).

Antineoplastic Tyrosine Kinase Inhibitor

The study on the metabolism of Flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients revealed its main metabolic pathways, including N-demethylation and amide hydrolysis. This research aids in understanding the drug's metabolism in humans, contributing to the development of targeted cancer therapies (Gong et al., 2010).

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5O2S/c1-17-3-4-18(13-21(17)25)28-23(31)15-33-24-14-22(26-16-27-24)30-11-9-29(10-12-30)19-5-7-20(32-2)8-6-19/h3-8,13-14,16H,9-12,15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBKSMSZSMYMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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